![molecular formula C16H17NO5S B12874184 1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione CAS No. 923606-24-0](/img/structure/B12874184.png)
1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and phenylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyrrole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylsulfonyl Group: This can be done through a sulfonylation reaction, where the pyrrole ring reacts with phenylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Pentane-1,4-dione Moiety: This step involves the reaction of the substituted pyrrole with a suitable diketone precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or phenylsulfonyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxy-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the phenylsulfonyl group.
1-(Phenylsulfonyl-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the methoxy group.
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)butane-1,4-dione: Has a shorter carbon chain.
Uniqueness
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is unique due to the presence of both methoxy and phenylsulfonyl groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups and the pentane-1,4-dione moiety provides a versatile scaffold for various applications.
Eigenschaften
CAS-Nummer |
923606-24-0 |
|---|---|
Molekularformel |
C16H17NO5S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)-4-methoxypyrrol-2-yl]pentane-1,4-dione |
InChI |
InChI=1S/C16H17NO5S/c1-12(18)8-9-16(19)15-10-13(22-2)11-17(15)23(20,21)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
InChI-Schlüssel |
PGCZDKDFAWAKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
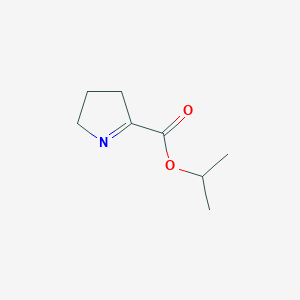
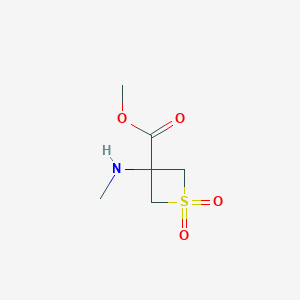
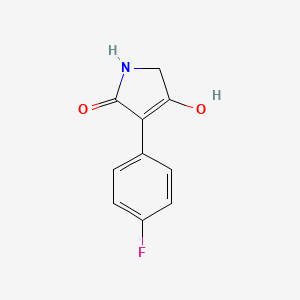

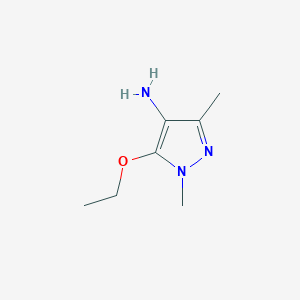

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
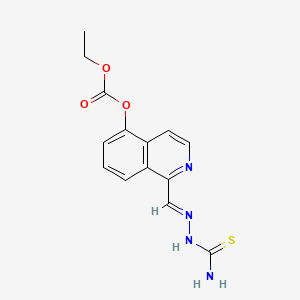
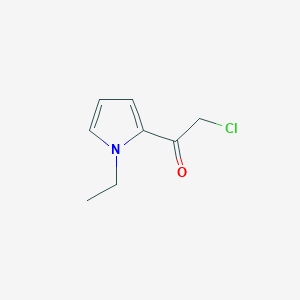
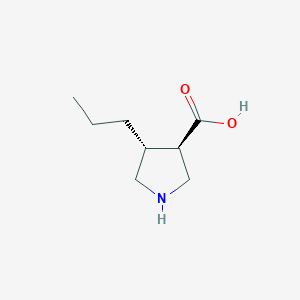

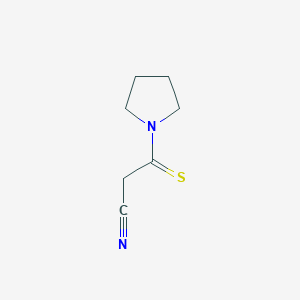
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
